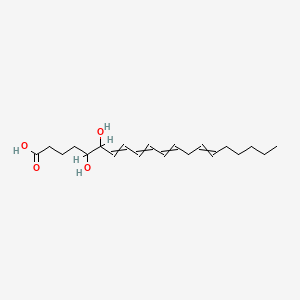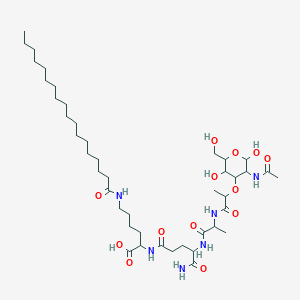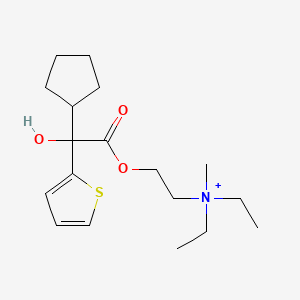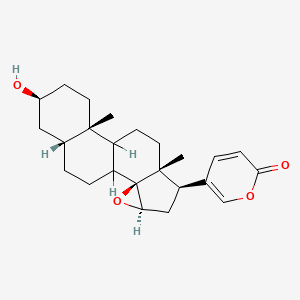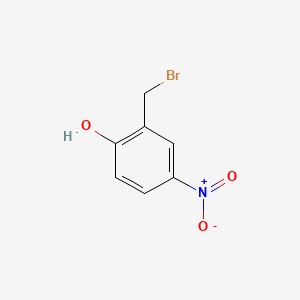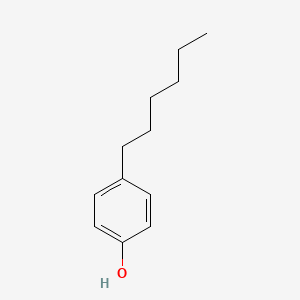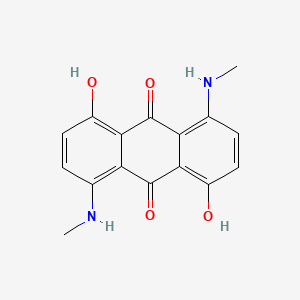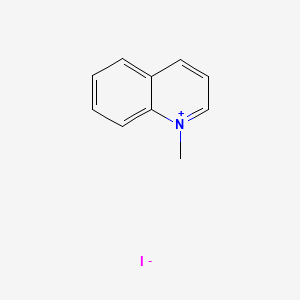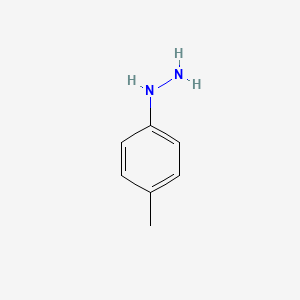![molecular formula C15H20ClN5O5 B1211969 Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- (9CI) CAS No. 52795-16-1](/img/structure/B1211969.png)
Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- (9CI) is a complex organic compound with the molecular formula C15H20ClN5O5 and a molecular weight of 385.8 g/mol. This compound is characterized by its unique structure, which includes a carbamate group, a chloroacetyl group, and a nitrophenyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- involves several steps. One common method involves the reaction of 4-nitrophenyl chloroformate with 4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as column chromatography.
Analyse Des Réactions Chimiques
Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Applications De Recherche Scientifique
Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.
Comparaison Avec Des Composés Similaires
Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)- can be compared with other similar compounds such as:
Carbamic acid, (4-nitrophenyl)-, ethyl ester: This compound has a similar structure but with an ethyl ester group instead of a methyl ester group.
Carbamic acid, (4-((aminoiminomethyl)amino)-1-(chloroacetyl)butyl)-, (4-nitrophenyl)methyl ester: This compound has a similar structure but with different substituents on the carbamate group.
These comparisons highlight the unique structural features and chemical properties of Carbamic acid,[4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-, (4-nitrophenyl)methylester, (S)-, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
52795-16-1 |
|---|---|
Formule moléculaire |
C15H20ClN5O5 |
Poids moléculaire |
385.8 g/mol |
Nom IUPAC |
(4-nitrophenyl)methyl N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]carbamate |
InChI |
InChI=1S/C15H20ClN5O5/c16-8-13(22)12(2-1-7-19-14(17)18)20-15(23)26-9-10-3-5-11(6-4-10)21(24)25/h3-6,12H,1-2,7-9H2,(H,20,23)(H4,17,18,19)/t12-/m0/s1 |
Clé InChI |
ASAMTKJVTQVMRZ-LBPRGKRZSA-N |
SMILES |
C1=CC(=CC=C1COC(=O)NC(CCCN=C(N)N)C(=O)CCl)[N+](=O)[O-] |
SMILES isomérique |
C1=CC(=CC=C1COC(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1COC(=O)NC(CCCN=C(N)N)C(=O)CCl)[N+](=O)[O-] |
Synonymes |
alpha(N)-(4-nitrobenzyloxycarbonylarginine chloromethyl ketone) alpha-nitrobenzyloxycarbonyl-Arg-chloromethyl ketone alpha-nitrobenzyloxycarbonyl-L-arginyl-chloromethyl ketone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






